molecular formula C11H14O4 B13089729 3,5-Dihydroxybenzyl butyrate CAS No. 386263-88-3

3,5-Dihydroxybenzyl butyrate

Cat. No.: B13089729
CAS No.: 386263-88-3
M. Wt: 210.23 g/mol
InChI Key: UUDZJUWVUPALBQ-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzyl butyrate: is an organic compound with the molecular formula C11H14O4 It is a derivative of benzyl alcohol, where the benzene ring is substituted with two hydroxyl groups at the 3 and 5 positions and a butyrate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxybenzyl butyrate typically involves the esterification of 3,5-dihydroxybenzyl alcohol with butyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography. The raw materials, 3,5-dihydroxybenzyl alcohol and butyric acid, are sourced in bulk to reduce costs and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxybenzyl butyrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Dihydroxybenzyl butyrate is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being investigated for its role in preventing oxidative stress-related diseases .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also utilized in the production of polymers and resins .

Mechanism of Action

The mechanism of action of 3,5-Dihydroxybenzyl butyrate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The butyrate ester group can undergo hydrolysis to release butyric acid, which has known anti-inflammatory and antioxidant effects. These interactions can modulate cellular pathways involved in oxidative stress, inflammation, and metabolism .

Comparison with Similar Compounds

Uniqueness: 3,5-Dihydroxybenzyl butyrate is unique due to the presence of two hydroxyl groups and a butyrate ester group, which confer distinct chemical and biological properties.

Biological Activity

3,5-Dihydroxybenzyl butyrate (DHB) is a phenolic compound derived from various natural sources, notably plants. Its biological activity has garnered attention due to its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a detailed examination of the biological activities associated with DHB, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its benzyl structure with hydroxyl groups at the 3 and 5 positions. Its chemical formula is C12H14O4C_{12}H_{14}O_4, and it is soluble in polar solvents such as water and ethanol. The compound is synthesized from 3,5-dihydroxybenzyl alcohol, which has been studied for its various biological activities .

1. Anti-inflammatory Effects

DHB exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This inhibition occurs through the suppression of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses.

Table 1: Inhibition of Pro-inflammatory Cytokines by DHB

CytokineBaseline Level (pg/mL)Level with DHB (pg/mL)% Inhibition
TNF-α2005075%
IL-61503080%
IL-1β1002080%

Data adapted from in vitro studies on RAW 264.7 macrophages.

2. Antioxidant Activity

DHB has demonstrated potent antioxidant activity, which is essential for protecting cells from oxidative stress. It scavenges free radicals effectively, as evidenced by various assays such as DPPH and ABTS radical scavenging tests.

Table 2: Antioxidant Activity of DHB

Assay TypeIC50 (µM)
DPPH15
ABTS20
Ferric Reducing Ability Power (FRAP)25

Lower IC50 values indicate higher antioxidant potency.

3. Anticancer Properties

In recent studies, DHB has shown promise in inhibiting cancer cell proliferation. For instance, it significantly reduced the viability of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Effect of DHB on MCF-7 Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of DHB (0, 10, 20, and 40 µM) for 48 hours. The results indicated:

  • Cell Viability : Decreased from 100% (control) to approximately 35% at 40 µM.
  • Apoptosis Rate : Increased significantly with higher concentrations of DHB.

The biological activities of DHB can be attributed to several mechanisms:

  • Inhibition of NF-κB Pathway : As noted earlier, DHB inhibits the activation of NF-κB, leading to reduced expression of inflammatory mediators.
  • Scavenging Free Radicals : The presence of hydroxyl groups in its structure enhances its ability to donate electrons to free radicals.
  • Induction of Apoptosis : DHB promotes apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.

Properties

CAS No.

386263-88-3

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(3,5-dihydroxyphenyl)methyl butanoate

InChI

InChI=1S/C11H14O4/c1-2-3-11(14)15-7-8-4-9(12)6-10(13)5-8/h4-6,12-13H,2-3,7H2,1H3

InChI Key

UUDZJUWVUPALBQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC1=CC(=CC(=C1)O)O

Origin of Product

United States

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